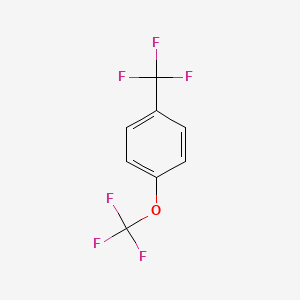

4-(Trifluoromethoxy)benzotrifluoride

Descripción

Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry

Fluorinated aromatic compounds have become indispensable in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The strategic incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen, meaning it can replace hydrogen atoms without significant steric disruption while profoundly influencing electronic characteristics. chimia.chmdpi.com

In the pharmaceutical sector, approximately 20% of all marketed drugs contain fluorine. mdpi.com The presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability. chimia.ch Furthermore, fluorinated groups can improve a molecule's lipophilicity, facilitating its passage through cellular membranes. nih.govbeilstein-journals.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. numberanalytics.comchimia.ch

In materials science, fluorinated aromatics are crucial for creating advanced polymers and liquid crystals. numberanalytics.comresearchgate.net Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their exceptional thermal stability and chemical resistance. numberanalytics.com The introduction of fluorine into organic molecules used in organic light-emitting diodes (OLEDs) can also tune their electronic properties for improved performance. numberanalytics.com The unique properties conferred by fluorine, such as increased stability and altered reactivity, justify the often higher costs associated with the synthesis of these valuable compounds. numberanalytics.comresearchgate.net

Overview of Electron-Withdrawing Characteristics of Trifluoromethyl and Trifluoromethoxy Groups

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are two of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.comnih.gov Their presence on an aromatic ring significantly lowers the electron density of the ring system through strong inductive effects, a consequence of the high electronegativity of the fluorine atoms. numberanalytics.comnih.gov

The trifluoromethyl group (-CF₃) is well-known for its potent inductive electron-withdrawing nature (-I effect). mdpi.com This property enhances the electrophilicity of adjacent functional groups and can increase the acidity of nearby protons. nih.gov The -CF₃ group also increases a molecule's lipophilicity, a key factor in drug design for improving membrane permeability. mdpi.comnih.gov

The trifluoromethoxy group (-OCF₃) is often considered a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov It is even more electron-withdrawing and lipophilic than the -CF₃ group. nih.gov While the oxygen atom in a methoxy (B1213986) (-OCH₃) group typically acts as an electron-donating group through resonance, the potent inductive pull of the three fluorine atoms in the -OCF₃ group overrides this effect, making it a net electron-withdrawing substituent. researchgate.net The -OCF₃ group is known to exert a strong, long-range electron-withdrawing effect, influencing the basicity of molecules even when located at a remote meta or para position. researchgate.net

The distinct electronic and steric profiles of these two groups allow chemists to fine-tune the properties of aromatic compounds for specific applications.

| Property | Hydrogen (-H) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

|---|---|---|---|

| Electronic Effect | Neutral | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-I > +R) |

| Hammett Sigma (σp) | 0.00 | 0.54 | 0.35 |

| Lipophilicity (π) | 0.00 | +0.88 | +1.04 |

| Van der Waals Radius (Å) | 1.20 | 2.7 (approx.) | Similar to -CF₃ |

Historical Context of Benzotrifluoride (B45747) and its Derivatives in Chemical Synthesis

The history of benzotrifluoride (α,α,α-trifluorotoluene) and its derivatives is rooted in the early advancements of organofluorine chemistry. The first synthesis of an aromatic compound containing a trifluoromethyl group was reported in 1898, where benzotrichloride (B165768) was treated with antimony trifluoride to produce benzotrifluoride. nih.gov This transformation was later adapted in the 1930s to use hydrogen fluoride (B91410) under liquid-phase conditions. nih.gov

These early methods established benzotrifluorides as crucial intermediates in the chemical industry. researchgate.netepo.org They serve as building blocks for a wide array of commercial products, including pharmaceuticals, dyes, and crop protection chemicals like herbicides and insecticides. researchgate.netepo.org The development of gas-phase fluorination processes using catalysts like aluminum fluoride improved the efficiency and yield of benzotrifluoride production, making these compounds more accessible for large-scale industrial use. epo.orggoogle.com

Benzotrifluoride itself gained recognition not only as a synthetic intermediate but also as a useful solvent for organic reactions, sometimes replacing less environmentally friendly solvents. researchgate.net The study of its derivatives, such as those with additional substitutions on the aromatic ring, began as early as the 1940s, paving the way for the synthesis of complex molecules like 4-(Trifluoromethoxy)benzotrifluoride. acs.org The continued development of synthetic methodologies has expanded the library of available benzotrifluoride derivatives, enabling chemists to explore their unique properties in diverse research areas. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJSCLOFYSBUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380428 | |

| Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80258-33-9 | |

| Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80258-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 4 Trifluoromethoxy Benzotrifluoride

Electrophilic Aromatic Substitution on Trifluoromethylbenzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. However, the rate and regioselectivity of these reactions are heavily influenced by the substituents on the aromatic ring. masterorganicchemistry.com

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are strong electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. youtube.com The -CF3 group deactivates the ring through a powerful negative inductive effect (-I), while the -OCF3 group exerts both a strong -I effect and a weaker, opposing positive mesomeric (+M) or resonance effect. Despite the oxygen's ability to donate a lone pair of electrons via resonance, the potent inductive withdrawal dominates, making the -OCF3 group a net deactivator. beilstein-journals.org

This deactivation means that compounds like 4-(Trifluoromethoxy)benzotrifluoride undergo electrophilic substitution, such as nitration, much more slowly than benzene. beilstein-journals.org Both the -CF3 and -OCF3 groups are meta-directing for electrophilic attack. However, in this compound, the substituents are para to each other. The directing effects of these groups would guide an incoming electrophile to the positions ortho to the -CF3 group (and meta to the -OCF3 group) or ortho to the -OCF3 group (and meta to the -CF3 group).

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Meta |

| -OCF3 (Trifluoromethoxy) | Strongly Electron-Withdrawing (-I), Weakly Donating (+M) | Strongly Deactivating | Meta (overall) |

Nitration is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The nitration of benzotrifluoride (B45747) derivatives typically requires strong conditions, such as a mixture of concentrated nitric acid and sulfuric acid, due to the deactivated nature of the ring. epo.orguninsubria.it For alkyl-substituted benzotrifluorides, nitration with nitric acid at low temperatures (-40°C to 10°C) has been used to control the formation of isomers. googleapis.comgoogle.com In the case of this compound, nitration would be expected to yield predominantly the 2-nitro derivative, as this position is ortho to the -OCF3 group and meta to the -CF3 group.

Bromination of deactivated aromatic rings also requires harsh conditions, often involving a Lewis acid catalyst like iron(III) bromide (FeBr3). The bromination of 4-chlorobenzotrifluoride (B24415) has been studied, highlighting the challenges of introducing electrophiles to such electron-poor systems. justia.com For this compound, bromination would similarly be expected to occur at the positions ortho to the existing substituents.

Nucleophilic Aromatic Substitution on Activated Benzotrifluoride Derivatives

While the electron-deficient nature of the ring in this compound makes it resistant to electrophilic attack, it primes it for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present and the ring is sufficiently activated. libretexts.org

The SNAr mechanism is highly favored when strong electron-withdrawing groups, such as nitro (-NO2) groups, are positioned ortho or para to a leaving group (e.g., a halogen). wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comyoutube.com The presence of the -CF3 and -OCF3 groups in this compound already makes the ring highly electron-poor. The introduction of a nitro group, particularly ortho or para to a potential leaving group, would further enhance its reactivity towards nucleophiles. researchgate.net

The displacement of halogen atoms by nucleophiles is a synthetically important reaction for activated benzotrifluoride derivatives. For example, the chlorine atom in 4-chloro-3,5-dinitro-benzotrifluoride is readily replaced by substituted amines in a commercially significant process to produce herbicides. researchgate.net Similarly, nucleophilic substitution on 3,4-dichlorobenzotrifluoride (B146526) with substituted phenols yields diphenyl ether herbicides. researchgate.net

For a halogenated derivative of this compound, such as 2-chloro-4-(trifluoromethoxy)benzotrifluoride, the SNAr reaction would be facilitated by the combined electron-withdrawing effects of the -OCF3 and -CF3 groups. The introduction of a nucleophile, like a substituted amine or phenol (B47542), would proceed by attacking the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

| Substrate Feature | Role in SNAr | Example |

|---|---|---|

| Electron-Withdrawing Group (-NO2, -CF3) | Activates the ring and stabilizes the Meisenheimer complex. wikipedia.orgchemistrysteps.com | Nitro group ortho/para to leaving group. |

| Leaving Group | A group that can depart with a pair of electrons. | Halides (F, Cl, Br, I). chemistrysteps.com |

| Nucleophile | Electron-rich species that attacks the ring. | Amines, Phenols, Alkoxides. chemistrysteps.comresearchgate.net |

Selective C-F Bond Transformations and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org However, recent advances have provided methods for the transformation of C-F bonds in trifluoromethyl groups, particularly in trifluoromethylarenes.

The functionalization of trifluoromethylarenes often proceeds via a single-electron transfer (SET) to the aromatic ring, generating a radical anion. rsc.org This intermediate can then undergo mesolytic cleavage of a C-F bond to form a difluorobenzylic radical. scispace.com This radical species can then be trapped by various reagents to form new C-C or C-H bonds. scispace.com

This process is particularly effective for trifluoromethylarenes that possess additional electron-withdrawing groups, as these groups facilitate the initial electron transfer step. ccspublishing.org.cn Therefore, this compound, with its two strongly deactivating groups, would be a suitable substrate for such transformations. Methodologies using photoredox catalysis with visible light have been developed to achieve the defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes, expanding the scope of these reactions. scispace.comnih.gov These methods provide a pathway to convert the robust -CF3 group into more versatile -CF2R or -CF2H moieties, opening up new avenues for the synthesis of partially fluorinated compounds from readily available polyfluorinated materials. rsc.org

Radical Anion-Based Mechanisms for Carbon-Fluorine Bond Cleavage

The cleavage of the robust C-F bond in trifluoromethylarenes can be initiated through the formation of a radical anion. This process typically involves a single-electron transfer (SET) from a potent reductant (such as a low-valent metal, an electrode, or a photo-excited catalyst) to the trifluoromethylarene substrate. nih.govacs.org The resulting radical anion is highly reactive and can undergo fragmentation by eliminating a fluoride (B91410) ion (F⁻) to generate a difluoroalkyl radical. nih.gov

Selective Transformations of o-Hydrosilyl-Substituted Benzotrifluorides

A significant challenge in the functionalization of benzotrifluorides is achieving selective cleavage of a single C-F bond. nih.gov A successful strategy involves the use of an ortho-hydrosilyl group as an activating handle. nih.govresearchgate.net In this method, a trityl cation (Tr⁺) is used to abstract a hydride (H⁻) from the silicon atom of the o-hydrosilyl-substituted benzotrifluoride. nih.govresearchgate.net

This hydride abstraction generates a highly reactive silyl (B83357) cation intermediate. The formation of this cation facilitates an intramolecular nucleophilic attack by one of the fluorine atoms of the trifluoromethyl group onto the silicon center. This results in the cleavage of one C-F bond and the formation of a C-Si bond, yielding an o-fluorosilyl-substituted difluoromethylene derivative. rsc.org This sequence allows for precise, single C-F bond functionalization. nih.govresearchgate.net The resulting fluorosilyl group and the difluoromethylene moiety can then undergo further transformations, enabling the synthesis of a diverse range of organofluorine compounds. nih.govrsc.org

Synthesis of Difluoroalkylaromatics via C-F Functionalization

The selective C-F functionalization of benzotrifluorides is a key route to synthesizing valuable difluoroalkylaromatics. The methods developed for o-hydrosilyl-substituted benzotrifluorides provide a powerful tool for this purpose. rsc.org Following the initial C-F cleavage and formation of the o-fluorosilyl-substituted difluoromethylene, subsequent reactions can be performed.

For instance, treatment with trityl chloride leads to single C-F chlorination, producing α,α-difluorobenzyl chlorides. acs.org Similarly, using trityl sulfides or trityl azide (B81097) can achieve selective thiolation or azidation of the benzylic position. researchgate.net Furthermore, the fluorosilyl group can be reduced back to a hydrosilyl group using reagents like lithium aluminum hydride (LAH), allowing for sequential C-F transformations. rsc.org This iterative approach significantly expands the accessibility of highly functionalized difluoroalkylaromatic compounds from simple benzotrifluoride precursors. rsc.org Another strategy for accessing difluoroalkylaromatics involves the palladium-catalyzed reaction of fluorinated diazoalkanes with electron-rich aromatic systems, which proceeds through a C-H functionalization followed by a β-fluoride elimination step. d-nb.infonih.gov

Photochemical Reactivity and Degradation Mechanisms

Benzotrifluoride derivatives, including this compound, exhibit significant photochemical reactivity, particularly in aqueous environments. acs.orgethz.ch This reactivity is a critical factor in determining their environmental persistence. figshare.comnih.gov

C-F Bond Photohydrolysis in Benzotrifluoride Derivatives

Under UV irradiation in aqueous solutions, many benzotrifluoride derivatives undergo photohydrolysis. acs.orgethz.ch This reaction involves the cleavage of the C-F bonds of the trifluoromethyl group and results in the formation of the corresponding benzoic acid and fluoride ions. researchgate.netacs.org The mechanism is proposed to initiate from the lowest excited singlet state of the molecule following light absorption. researchgate.net This excited state facilitates a heterolytic cleavage of a C-F bond, which is followed by nucleophilic attack by water, ultimately leading to the hydrolysis of all three C-F bonds to form a carboxylic acid group. ethz.ch This photochemical transformation is a key degradation pathway for these compounds in the aquatic environment. ethz.chresearchgate.net

Influence of Ring Substituents on Photochemical Reactivity

The susceptibility of the trifluoromethyl group to photohydrolysis is strongly dependent on the nature of other substituents on the aromatic ring. acs.orgethz.ch Extensive studies have demonstrated a clear structure-reactivity relationship. figshare.comnih.gov Specifically, strong electron-donating groups (EDGs) on the phenyl ring enhance the rate of photodefluorination. acs.orgnih.gov In contrast, electron-withdrawing groups (EWGs) tend to decrease the photochemical reactivity. acs.org

The trifluoromethoxy group (-OCF₃) present in this compound is known to be an electron-withdrawing group. Based on the established trends, its presence would be expected to decrease the rate of photohydrolysis compared to unsubstituted benzotrifluoride or derivatives with electron-donating substituents. The reactivity can be quantified by measuring parameters such as fluoride production rates and quantum yields.

| Substituent Group | Position | Group Type | Quantum Yield (Φ) × 10⁻³ |

|---|---|---|---|

| -NH₂ | meta | Strong EDG | 14.0 |

| -NH₂ | para | Strong EDG | 12.0 |

| -OH | meta | Strong EDG | 11.0 |

| -OCH₃ | meta | EDG | 3.5 |

| -CH₃ | meta | Weak EDG | 0.8 |

| -H (Unsubstituted) | - | - | 0.4 |

| -Cl | meta | Weak EWG | 0.2 |

| -COOH | meta | EWG | 0.1 |

| -CN | meta | Strong EWG | <0.01 |

| -NO₂ | meta | Strong EWG | <0.01 |

Atmospheric Oxidation Products and Mechanisms

The atmospheric fate of aromatic compounds like this compound is primarily governed by oxidation reactions initiated by hydroxyl (OH) radicals. copernicus.org While specific experimental data for this compound is not available, the general mechanism for volatile organic compounds in the troposphere can be applied.

The degradation process is expected to begin with the addition of an OH radical to the aromatic ring, a common pathway for nitroaromatic and other substituted benzene compounds. copernicus.orgmdpi.com This addition forms a hydroxycyclohexadienyl-type radical. In the presence of atmospheric oxygen (O₂), this radical adduct will rapidly react to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to a variety of oxidation products, including the formation of more stable oxygenated compounds like phenols and the potential for ring-opening, leading to the formation of smaller, more fragmented species. copernicus.org The atmospheric lifetime of such a compound is determined by the rate constant of its reaction with OH radicals. nih.gov The presence of the deactivating -CF₃ and -OCF₃ groups may influence the rate of the initial OH radical attack.

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. nih.gov For complex molecules like this compound, computational studies, particularly those employing quantum mechanical methods, provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity. These theoretical approaches allow for the investigation of features that are often difficult or impossible to observe experimentally. nih.govnih.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for calculating the electronic structure of molecules. nih.gov It is grounded in the Hohenberg-Kohn theorems, which state that the energy of the molecular ground state is entirely determined by its electron density. nih.gov This approach offers a balance between accuracy and computational cost, making it feasible to study complex reaction profiles involving molecules like this compound. researchgate.net

Mechanistic elucidation using DFT typically involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations.

Transition State (TS) Searching: Locating the transition state, which is the highest energy point along the reaction pathway, is crucial. The TS represents the energy barrier that must be overcome for the reaction to proceed. smu.edu

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. nih.gov

By calculating the energies of all species along the reaction path, a detailed potential energy surface can be constructed. This allows for the determination of activation energies (the difference in energy between reactants and the transition state) and reaction enthalpies. nih.govresearchgate.net

For this compound, a key area of study would be electrophilic aromatic substitution (EAS) . The benzene ring is substituted with two powerful electron-withdrawing groups: trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃). Both groups are known to be deactivating and meta-directing. DFT calculations can be used to model the EAS mechanism on this substrate. irjet.net The process involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. irjet.net DFT can precisely calculate the relative energies of the ortho, meta, and para sigma complexes. Due to the strong deactivating nature of the -CF₃ and -OCF₃ groups, the activation energy for this reaction is expected to be high. The calculations would likely confirm that the formation of the meta-substituted sigma complex is the least energetically unfavorable pathway, thus explaining the meta-directing nature of these substituents. The calculated energy profile would delineate the multi-step process, including the formation of the sigma complex (often the rate-determining step) and the subsequent loss of a proton to restore aromaticity. nih.gov

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical concepts that describe and predict molecular reactivity. nih.gov These reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO relates to the ability to accept an electron (electrophilicity). irjweb.com

For this compound, DFT calculations can provide numerical values for these parameters, offering a quantitative measure of its reactivity profile. The presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. A low HOMO energy indicates poor nucleophilicity, making the ring highly resistant to attack by electrophiles.

| Reactivity Parameter | Formula | Interpretation for Reactivity |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. Higher values indicate greater electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. Lower values indicate greater electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. nih.govirjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. Related to electronegativity (χ = -μ). rsc.orgirjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. "Hard" molecules have a large energy gap, while "soft" molecules have a small gap. irjweb.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. A higher value indicates greater reactivity. rsc.org |

| Global Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. nih.govrsc.org |

Another powerful predictive tool is the Hammett constant (σ) , which quantifies the electronic effect (both inductive and resonance) of a substituent on a benzene ring. science.govresearchgate.net While originally determined experimentally, Hammett constants can be accurately calculated using DFT methods, often by modeling the ionization of substituted benzoic acids or through correlations with other calculated properties like core-electron binding energies. science.govrsc.org The -CF₃ and -OCF₃ groups have large positive Hammett constants, indicating their strong electron-withdrawing character, which is consistent with the predicted low reactivity of this compound in electrophilic aromatic substitution. researchgate.net

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -OCF₃ | +0.35 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Note: Values are representative and may vary slightly depending on the source. science.govustc.edu.cn

By calculating these parameters, computational studies can quantitatively predict the reactivity and selectivity of this compound, guiding synthetic efforts and providing a deeper understanding of its chemical behavior.

Advanced Applications of 4 Trifluoromethoxy Benzotrifluoride in Specialized Chemical Fields

Pharmaceutical and Agrochemical Intermediates

4-(Trifluoromethoxy)benzotrifluoride serves as a crucial precursor in the synthesis of complex organic molecules designed for biological applications. The presence of fluorine atoms significantly alters the electronic and steric properties of the parent molecule, leading to enhanced performance in active ingredients.

In medicinal chemistry, the optimization of a compound's metabolic stability and lipophilicity is a critical aspect of drug design. researchgate.netnih.gov The trifluoromethyl (−CF₃) group, in particular, is favored for its ability to enhance a drug's effectiveness by improving these parameters. researchgate.net Increased metabolic stability ensures that a drug remains active in the body for a longer duration, while appropriate lipophilicity allows it to effectively pass through cell membranes. researchgate.netresearchgate.net

Rapid biotransformation can reduce the exposure to the active maternal compound, whereas compounds that are too metabolically stable may lead to adverse effects. researchgate.net Therefore, achieving a balance is a key challenge. The incorporation of fluorine-containing moieties like those in this compound is a well-established strategy to modulate these properties and improve a drug candidate's pharmacokinetic profile. researchgate.netresearchgate.netnih.gov

Table 1: Impact of Fluorination on Key Pharmaceutical Properties

| Property | Effect of Trifluoromethyl/Trifluoromethoxy Groups | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, blocking common sites of oxidation. researchgate.netresearchgate.net |

| Lipophilicity (LogP) | Increased | Fluorine atoms contribute to higher lipophilicity, which can enhance cell membrane permeability and binding to protein targets. researchgate.net |

| Binding Affinity | Can be improved | The electron-withdrawing nature of the groups can alter the electronic profile of the molecule, leading to stronger interactions with biological targets. researchgate.net |

This table provides an interactive summary of how the fluorinated groups found in this compound influence drug properties.

Benzotrifluoride (B45747) derivatives are foundational components in the synthesis of a wide array of crop protection chemicals. researchgate.netacs.org They serve as key intermediates for herbicides, insecticides, and other pesticides. researchgate.netkowachemical.com For instance, derivatives of benzotrifluoride are used to create herbicides that control weeds in major crops. researchgate.net

The synthesis of the novel insecticide Benzpyrimoxan, which is effective against rice planthoppers, involves the use of a 4-trifluoromethylbenzyl moiety. nih.gov Similarly, trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, are used in numerous agrochemicals, including the insecticide Flonicamid and the herbicide Pyroxsulam. jst.go.jpguidechem.comnih.gov The introduction of fluorine groups into these agrochemicals often results in higher efficacy and, in some cases, lower toxicity to non-target organisms. guidechem.com

Research into derivatives of fluorinated compounds has revealed a broad spectrum of potential biological activities. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov These hydrazone derivatives have also shown potential as antimicrobial agents. nih.gov

Furthermore, other fluorinated heterocyclic compounds, such as certain benzotriazole-acrylonitrile derivatives, have been designed and synthesized as microtubule-destabilising agents with potential anticancer applications. nih.gov While not directly derived from this compound, this research highlights the broad utility of fluorinated aromatic scaffolds in developing new therapeutic agents.

Materials Science Applications

The high thermal stability and chemical resistance conferred by the trifluoromethyl group make benzotrifluoride derivatives attractive for applications in materials science. nbinno.com These compounds are used as building blocks for high-performance polymers and specialty coatings designed to withstand harsh environments. nbinno.com

Benzotrifluoride (BTF) and its chlorinated analogs like parachlorobenzotrifluoride (PCBTF) are used as specialty solvents in various industrial applications, including the formulation of paints, inks, and coatings. researchgate.netkowachemical.comsilverfernchemical.com These solvents are often favored for their exemption from certain environmental regulations regarding Volatile Organic Compounds (VOCs). researchgate.netsilverfernchemical.com The trifluoromethyl group contributes to the chemical inertness and unique solvency characteristics of these compounds. nbinno.com In coatings, the incorporation of such groups can lead to finishes with enhanced durability, stain resistance, and hydrophobicity. nbinno.com

The rigid structure and significant dipole moment of molecules containing benzotrifluoride moieties make them excellent candidates for the synthesis of liquid crystal (LC) materials. mdpi.com The introduction of a trifluoromethyl group can increase molecular polarity, leading to higher dielectric anisotropy, which is a crucial property for electro-optical applications in displays. mdpi.com

Research has shown that liquid crystals based on a benzotrifluoride core exhibit excellent thermal stability over wide temperature ranges. mdpi.comnih.govresearchgate.net This stability is essential for the reliability and performance of liquid crystal displays (LCDs) and other devices. mdpi.com While some benzotrifluoride compounds may not be liquid crystalline themselves, their addition to LC mixtures can significantly improve properties such as response time. tandfonline.com

Table 2: Properties of Benzotrifluoride-Based Liquid Crystals

| Feature | Contribution of the Benzotrifluoride Moiety | Source |

|---|---|---|

| Thermal Stability | The highly stable trifluoromethyl group enhances resistance to degradation at elevated temperatures. | mdpi.com |

| Mesophase Range | Can promote the formation of stable nematic or other mesophases over a broad temperature range. | mdpi.comnih.govresearchgate.net |

| Dielectric Anisotropy | The polar nature of the -CF₃ group often leads to a higher dielectric anisotropy, which is beneficial for low-voltage display applications. | mdpi.com |

| Response Time | Can be used as a dopant in mixtures to achieve faster switching speeds. | tandfonline.com |

This interactive table summarizes the key contributions of the benzotrifluoride structure to the performance of liquid crystal materials.

Polymers and Coatings with Superior Chemical Resistance

The incorporation of this compound moieties into polymer backbones is a promising strategy for developing high-performance materials with exceptional chemical resistance. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms protect the polymer chains from attack by corrosive chemicals, solvents, and harsh environmental conditions.

Research in the field of fluorinated polymers has demonstrated that the introduction of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups can significantly enhance the properties of polymers such as poly(aryl ether ketone)s (PAEKs). These fluorinated PAEKs exhibit not only superior thermal stability and desirable dielectric properties but also excellent resistance to a wide range of chemicals. The bulky, chemically inert fluorinated groups create a robust barrier, preventing the penetration of aggressive substances that could degrade the polymer matrix.

The development of fluorinated poly(ether ketone)s containing trifluoromethoxy groups has been a subject of interest for creating materials with low dielectric constants and high thermal performance. These polymers are synthesized through nucleophilic polymerization and demonstrate high mechanical strength, minimal water absorption, and excellent solubility in certain solvents. The presence of trifluoromethoxy groups contributes to a significant enhancement in the free volume of the polymer, which in turn leads to a reduction in the dielectric constant and improved resistance to moisture.

While direct polymerization of this compound is not commonly reported, its derivatives are valuable monomers for creating these high-performance fluorinated polymers. The resulting polymers and coatings are suitable for demanding applications in aerospace, electronics, and industrial settings where resistance to aggressive chemicals and high temperatures is paramount.

Dyes and Pigments

In the field of colorants, derivatives of this compound serve as important intermediates in the synthesis of high-performance azo dyes and pigments. The presence of trifluoromethoxy and trifluoromethyl groups in the dye structure can significantly enhance properties such as lightfastness, thermal stability, and resistance to chemical fading.

Azo dyes, which contain the characteristic -N=N- linkage, are a major class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. Aromatic amines derived from benzotrifluoride are used as building blocks for crop protection chemicals, pharmaceuticals, and dyes. Specifically, derivatives of this compound, such as those containing an amino group, are valuable precursors for diazo components.

A review of synthetic methodologies for azo dyes highlights the use of 4-trifluoromethoxy benzaldehyde, a closely related derivative, in the synthesis of bioactive azo dyes. This indicates that the 4-(trifluoromethoxy)phenyl moiety is a key structural element for achieving desired coloration and stability. The electron-withdrawing nature of the -OCF₃ and -CF₃ groups can influence the electronic properties of the azo chromophore, leading to specific shades and improved performance characteristics.

While extensive patent literature exists for a wide variety of azo dyes, the specific inclusion of the this compound structure is a more specialized area. However, the known use of its derivatives in creating dyes with enhanced properties points to its potential in developing novel colorants for applications requiring high durability and stability, such as in automotive coatings, high-performance textiles, and specialty inks.

Other Emerging Applications

Beyond polymers and dyes, the unique properties of this compound are being explored in other advanced applications, including dielectric fluids and as potential components in vulcanizing systems.

Dielectric Fluids

The low polarizability and high chemical and thermal stability of fluorinated compounds make them excellent candidates for use as dielectric fluids. These fluids are critical for insulation and cooling in high-voltage applications such as transformers, capacitors, and power cables. Benzotrifluoride and its derivatives are known to possess favorable dielectric properties. researchgate.net

Fluorinated aromatic ethers, a class of compounds to which this compound belongs, have been investigated for their dielectric relaxation behavior. Studies have shown that the incorporation of fluorine can lead to a significant decrease in the dielectric permittivity, which is advantageous for reducing signal loss in high-frequency electronic applications. The presence of perfluorophenylene units in polymers has been shown to reduce both electronic and dipolar polarizability. google.com

Vulcanizing Agents

In the rubber industry, vulcanization is a chemical process that converts natural rubber and synthetic polymers into more durable materials by forming cross-links between individual polymer chains. While sulfur is the most common vulcanizing agent, various organic compounds are used for specialty elastomers, particularly fluoroelastomers, to achieve specific properties like high-temperature stability and chemical resistance.

The use of aromatic compounds in the vulcanization of fluorine-containing polymers has been investigated. dtic.mil For instance, a process for vulcanizing fluoroelastomers involves heating the elastomer in the presence of a secondary monoamine and a polyfunctional aromatic compound. google.com This suggests that aromatic structures can play a role in the cross-linking chemistry of these specialized rubbers.

Peroxide curing is another common method for vulcanizing elastomers, and it often involves the use of coagents to improve the efficiency and properties of the resulting network. pentasil.eu While there is no direct evidence in the reviewed literature of this compound being used as a primary vulcanizing agent or a coagent, its high thermal stability and fluorinated aromatic structure make it a candidate for investigation in this area. Fluorinated compounds can be used as additives in rubber formulations to enhance properties, and their potential role in cross-linking reactions warrants further exploration. dtic.mil The development of novel vulcanizing systems is crucial for advancing the performance of elastomers in demanding applications, and fluorinated aromatic compounds like this compound represent an area of potential innovation.

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Trifluoromethoxy)benzotrifluoride by examining the interaction of the molecule with electromagnetic radiation.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons. Due to the substitution pattern, the four protons on the benzene (B151609) ring would likely appear as a complex multiplet or as two distinct sets of doublets, reflecting their different chemical environments. For the related compound benzotrifluoride (B45747), the aromatic protons typically appear in the range of 7.30-7.74 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would show distinct signals for each of the unique carbon atoms in the benzene ring, as well as for the carbons of the trifluoromethyl and trifluoromethoxy groups. The carbon atoms directly bonded to fluorine will exhibit splitting due to carbon-fluorine coupling. For instance, in benzotrifluoride, the trifluoromethyl carbon appears as a quartet. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. It is expected to show two distinct signals, one for the trifluoromethoxy group (-OCF₃) and another for the benzotrifluoride group (-CF₃). The chemical shifts of these signals provide unambiguous evidence for the presence and electronic environment of the two different fluorine-containing functional groups. For example, the ¹⁹F chemical shift for the CF₃ group in benzotrifluoride is approximately -63.72 ppm relative to CFCl₃. colorado.edu The trifluoromethoxy group in other aromatic compounds typically appears in a distinct region of the ¹⁹F NMR spectrum.

Table 1: Predicted NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds due to the absence of specific experimental data for this compound in the searched sources.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (Aromatic) | ~7.3 - 7.8 | m |

| ¹³C (Aromatic) | ~120 - 150 | m |

| ¹³C (-CF₃) | Quartet | q |

| ¹³C (-OCF₃) | Quartet | q |

| ¹⁹F (-CF₃) | Singlet | s |

| ¹⁹F (-OCF₃) | Singlet | s |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds.

Key expected vibrational bands include:

C-F Stretching: Strong absorption bands are anticipated in the region of 1100-1350 cm⁻¹ for the trifluoromethyl and trifluoromethoxy groups. These are typically the most intense peaks in the spectrum of fluorinated compounds.

C-O Stretching: A distinct band corresponding to the aryl-ether C-O stretching of the trifluoromethoxy group is expected around 1250-1000 cm⁻¹.

Aromatic C=C Stretching: Several bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Aromatic C-H Stretching: These bands are typically observed just above 3000 cm⁻¹.

While a specific spectrum for this compound is not available, the spectrum of the related compound benzotrifluoride shows strong C-F stretching absorptions. chemicalbook.comnist.gov

Table 2: Expected FT-IR Absorption Bands for this compound Note: This table is based on characteristic absorption ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-F (CF₃ and OCF₃) | Stretching | 1100 - 1350 (Strong) |

| C-O (Aryl ether) | Stretching | 1000 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₈H₄F₆O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 230.02 g/mol ). matrixscientific.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The exact mass of C₈H₄F₆O is 230.0193. The fragmentation pattern in the mass spectrum would likely show losses of fluorine, CF₃, and OCF₃ groups, providing further structural confirmation. While a specific mass spectrum for this compound was not found, the NIST WebBook contains mass spectral data for related compounds like Benzene, 1-fluoro-4-(trifluoromethyl)-, which can offer insights into potential fragmentation pathways. nist.gov

Chromatographic Methods

Chromatographic techniques are employed to separate components of a mixture, allowing for the isolation and quantification of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the predicted boiling point of 133.4°C for this compound, GC is a suitable method for its analysis. matrixscientific.com In a typical GC analysis, the compound would be vaporized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. A GC-MS method would provide both chromatographic separation and mass spectral data for definitive identification. Research on related benzotrifluoride derivatives has utilized GC for their determination in environmental samples. researchgate.net A study on positional isomers of trifluoromethoxy aniline (B41778) and trifluoromethoxy nitrobenzene (B124822) also details a GC method, suggesting that a similar approach could be adapted for this compound. researchgate.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds. While GC is well-suited for volatile compounds, LC can also be employed for the analysis of this compound, especially in complex matrices or for non-volatile impurities.

In an LC system, the compound is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for its separation. Detection is typically achieved using a UV detector, as the aromatic ring of the molecule will absorb UV light. A study on the synthesis of related benzotrifluoride compounds utilized preparative liquid chromatography for purification. tandfonline.com Furthermore, a combined approach using chromatography and mass spectrometry has been effective in tracking fluorinated compounds in aqueous solutions. nih.govacs.org

Ion Chromatography for Fluoride (B91410) Ion Monitoring

Ion Chromatography (IC) is a highly sensitive and selective analytical method well-suited for the determination of ionic species, such as fluoride ions. In the context of research involving this compound, IC is an invaluable tool for monitoring the degradation of the parent compound or its derivatives. Organofluorine compounds can release inorganic fluoride ions through various chemical or biological degradation pathways. Tracking the concentration of these fluoride ions provides a proxy for the extent and rate of decomposition.

The process typically involves a sample preparation step to separate the inorganic fluoride from the parent organofluorine compound. chromatographyonline.com Combustion Ion Chromatography (CIC) is a powerful technique for this purpose, where the sample undergoes high-temperature oxidative pyrolysis. nih.govnih.gov This process breaks down the organofluorine molecule, converting the organically bound fluorine into hydrogen fluoride (HF), which is then trapped in an aqueous absorption solution. nih.gov This solution, now containing the fluoride as F⁻ ions, is subsequently injected into the ion chromatograph for quantification. chromatographyonline.comnih.gov

IC separates ions based on their affinity for a stationary phase (ion-exchange resin). A mobile phase, or eluent, carries the sample through a column, and the separated ions are detected, typically by a conductivity detector. researchgate.netmdpi.com The technique is robust, capable of detecting fluoride concentrations at environmentally relevant levels, and can distinguish fluoride from other anions that may be present in the sample matrix. nih.govresearchgate.net This makes it essential for environmental fate studies, stability testing, and process monitoring in research involving fluorinated compounds like this compound.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For fluorinated compounds, particularly those designed for applications like liquid crystals, these methods provide critical information about phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary tool for characterizing the mesomorphic (liquid crystal) properties of materials. semanticscholar.orgresearchgate.net The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions, such as melting (crystal to liquid or liquid crystal), clearing (liquid crystal to isotropic liquid), and other mesophase transitions, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve. ucm.es

For compounds related to this compound, which are often investigated for liquid crystal applications, DSC is used to determine key thermal parameters:

Transition Temperatures (T): The temperatures at which phase changes occur.

Enthalpies of Transition (ΔH): The amount of heat absorbed or released during a phase transition, which provides insight into the degree of molecular ordering.

Studies on liquid crystals containing benzotrifluoride moieties demonstrate the utility of DSC in identifying various mesophases, such as nematic (N) and smectic (SmA) phases, and determining their thermal stability range. semanticscholar.orgmdpi.com The data obtained from heating and cooling cycles can reveal whether a liquid crystal phase is enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling). researchgate.net

Table 1: Hypothetical DSC Data for a Benzotrifluoride-Based Liquid Crystal Derivative

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Nematic (Heating) | 110.5 | 112.0 | 25.8 |

| Nematic to Isotropic (Heating) | 145.2 | 145.8 | 1.5 |

| Isotropic to Nematic (Cooling) | 144.5 | 143.9 | -1.4 |

| Nematic to Crystal (Cooling) | 85.3 | 84.1 | -22.5 |

Advanced Computational Analysis

Computational chemistry provides profound insights into the molecular properties of compounds like this compound, complementing experimental data and aiding in the prediction of molecular behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict the molecular geometry and electronic properties of complex molecules with high accuracy. semanticscholar.orgnih.gov For this compound, DFT calculations can determine the most stable conformation by optimizing the geometry to a minimum energy state. scielo.org.mx

These calculations provide precise values for:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's three-dimensional shape.

DFT has been successfully used to determine the geometrical properties of benzotrifluoride and its derivatives. semanticscholar.orgresearchgate.net Such studies reveal how the bulky and electronegative -CF₃ and -OCF₃ groups influence the geometry of the benzene ring. semanticscholar.org

Table 2: Representative Calculated Geometrical Parameters for a Benzotrifluoride Derivative using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-CF₃ | ~1.50 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-CF₃ | ~1.38 Å |

| Bond Length | C-F (in CF₃) | ~1.34 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-O-C | ~118° |

| Bond Angle | F-C-F (in CF₃) | ~107° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. lupinepublishers.com

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. lupinepublishers.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netsemanticscholar.org It helps in identifying the electron-rich and electron-deficient regions. Different colors represent different potential values: red typically indicates negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-deficient, susceptible to nucleophilic attack). lupinepublishers.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential near the hydrogen atoms of the benzene ring. semanticscholar.org

Table 3: Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. thermofisher.comsapub.org These techniques measure the absorption (FT-IR) or scattering (FT-Raman) of light by a molecule, which corresponds to specific vibrational modes of its chemical bonds (e.g., stretching, bending, rocking). nih.govscialert.net

While experimental spectra provide a fingerprint of the molecule, assigning each peak to a specific vibrational mode can be complex. DFT calculations are invaluable for this purpose. nih.gov By computing the vibrational frequencies theoretically, a calculated spectrum can be generated and compared with the experimental one. nih.gov This correlation allows for a detailed and accurate assignment of the observed spectral bands, confirming the molecular structure of compounds like this compound. semanticscholar.org

Table 4: Typical Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C-F (in CF₃ and OCF₃) | Stretching | 1350 - 1100 |

| C-O-C | Asymmetric Stretching | 1275 - 1200 |

| C-O-C | Symmetric Stretching | 1075 - 1020 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-CF₃ | Stretching | ~1170 |

Prediction of Quantum Chemical Parameters for Mesophase Behavior

The investigation of a molecule's potential to form liquid crystalline phases, or mesophases, can be significantly advanced through the use of computational quantum chemistry. Techniques such as Density Functional Theory (DFT) are instrumental in predicting the molecular properties that govern mesophase behavior. For a compound like this compound, these theoretical calculations can offer insights into its geometric and electronic characteristics, which are crucial determinants of liquid crystal formation.

DFT calculations allow for the prediction of various quantum chemical parameters that correlate with the stability and type of mesophase a molecule might exhibit. These parameters include the dipole moment, polarizability, molecular geometry, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. While direct experimental and computational studies on the mesophase behavior of this compound are not extensively documented in publicly available research, the principles can be understood by examining studies on structurally related fluorinated compounds.

Research on other liquid crystals containing trifluoromethyl (-CF3) groups has demonstrated that DFT calculations can successfully validate experimental findings regarding mesomorphic behavior. nih.gov For instance, the position of a trifluoromethyl group on a molecule has a significant impact on its dipole moment, which in turn influences the stability and nature of the resulting mesophase. nih.gov The high dipole moment associated with the mesogenic core of a molecule is a key factor in determining the stability and type of the mesophase. nih.gov

The general approach involves optimizing the molecular geometry of the compound in the gas phase using a specified level of theory and basis set, such as B3LYP/6-311g(d,p). nih.govmdpi.com From the optimized structure, various parameters can be calculated and analyzed.

Key Quantum Chemical Parameters and Their Relevance to Mesophase Behavior:

Dipole Moment (µ): The magnitude and direction of the molecular dipole moment influence the intermolecular electrostatic interactions. Strong dipole moments can lead to the formation of specific mesophases and affect the dielectric anisotropy of the material, a key property for display applications. nih.gov

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Anisotropic polarizability is a prerequisite for the orientational order found in liquid crystals. Theoretical simulations consistently show that polarizability generally increases with the size of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are useful for understanding and predicting intermolecular interactions, which are the basis of the self-assembly into liquid crystalline structures. mdpi.com

While a detailed quantitative analysis for this compound is not available in the literature, a hypothetical summary of the types of data that would be generated from such a study is presented in the table below. This table is illustrative and based on the types of parameters calculated for analogous fluorinated liquid crystal molecules.

| Parameter | Predicted Value (Arbitrary Units) | Significance for Mesophase Behavior |

|---|---|---|

| Total Energy (Hartree) | -1000 | Indicates the stability of the optimized molecular structure. |

| Dipole Moment (Debye) | 3.5 | A significant dipole moment suggests strong intermolecular electrostatic interactions, influencing mesophase type and stability. |

| Polarizability (ų) | 25.0 | Relates to the strength of dispersion forces and the molecule's response to electric fields, crucial for dielectric properties. |

| HOMO Energy (eV) | -8.2 | The HOMO-LUMO gap is indicative of electronic stability and affects intermolecular charge transfer interactions. |

| LUMO Energy (eV) | -1.5 | |

| Aspect Ratio (L/W) | 2.8 | A higher length-to-width ratio generally favors the formation of calamitic (rod-like) mesophases. |

Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 4-(Trifluoromethoxy)benzotrifluoride, this involves assessing its potential for volatilization, atmospheric degradation, photochemical reactivity, and biodegradation. Due to the limited direct research on this specific compound, studies often draw upon data from structurally similar molecules like benzotrifluoride (B45747) and other fluorinated aromatics to predict its behavior.

Volatilization is a key process by which chemicals are transported from water to the atmosphere. A compound's tendency to volatilize is often estimated using its Henry's Law constant. For benzotrifluoride, a structurally related compound, the estimated Henry's Law constant is 0.017 atm-cu m/mole, which suggests a potential to volatilize from water surfaces. nih.gov Based on this, the volatilization half-life from a model river is estimated to be 3.6 hours, and from a model lake, 4.8 days. nih.gov Halomethoxybenzenes, another class of related compounds, are also known to enter the atmosphere largely through evaporation from water. vliz.be Given these characteristics of analogous compounds, it is anticipated that this compound would also exhibit a tendency to partition from water into the atmosphere.

| Factor | Description | Relevance to this compound |

|---|---|---|

| Hydroxyl Radical (•OH) Concentration | The abundance of •OH radicals in the atmosphere, which varies with location, altitude, and time of day. copernicus.org | Higher •OH concentrations lead to a faster degradation rate and shorter atmospheric lifetime. |

| Chemical Structure | The arrangement of atoms and bonds in the molecule. Electron-withdrawing groups can decrease the reactivity of the aromatic ring towards electrophilic attack by •OH. | The -CF3 and -OCF3 groups are strongly electron-withdrawing, which likely influences the compound's atmospheric reaction rate. |

| Temperature | Atmospheric temperature affects the rate constant of the reaction. nih.gov | Reaction rates are temperature-dependent, a factor considered in atmospheric lifetime models. |

Photochemical degradation involves the breakdown of molecules by light energy. Direct photolysis occurs when a molecule absorbs light at wavelengths present in sunlight (greater than 290 nm) and is directly transformed. Benzotrifluoride does not absorb light in this range, suggesting it is not susceptible to direct photolysis on soil or in water. nih.gov It is likely that this compound behaves similarly.

However, indirect photochemical processes can still occur. These pathways may involve reactions with other photochemically generated species, such as hydroxyl radicals (as discussed above) or nitrate (B79036) radicals. For many persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), degradation often requires advanced oxidation or reduction processes, indicating a high resistance to natural photochemical breakdown. researchgate.net The degradation of fluorinated ethers can be particularly sluggish, often requiring engineered systems to achieve defluorination. nih.gov

Biodegradation is the breakdown of organic matter by microorganisms. The presence of fluorine atoms, particularly in the form of -CF3 and -OCF3 groups, significantly increases the stability of organic compounds and makes them resistant to microbial attack. beilstein-journals.org The carbon-fluorine bond is exceptionally strong, and the high degree of fluorination shields the molecule from enzymatic action. beilstein-journals.org

Studies on benzotrifluoride derivatives have shown that biodegradation is not considered a significant environmental removal process. researchgate.net Similarly, highly fluorinated ether PFAS compounds are known to be much more recalcitrant to biodegradation than their less-fluorinated counterparts. nih.gov Research on benzotriazoles, another class of aromatic compounds, shows that degradation rates can be very slow, with half-lives extending to many months, and are highly dependent on the specific chemical structure and environmental conditions. researchgate.net Given the structure of this compound, with two highly stable fluorinated groups, its potential for biodegradation is presumed to be very low.

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (e.g., water), resulting from respiratory and dermal exposure. Bioaccumulation is a broader term that includes uptake from all sources, including diet. A key indicator for these processes is the bioconcentration factor (BCF).

For the related compound benzotrifluoride, experimental BCF values between 26 and 58 have been reported, suggesting it will bioconcentrate in aquatic organisms. nih.gov The tendency of a compound to bioaccumulate is often correlated with its lipophilicity (its affinity for fatty tissues), which is enhanced by the presence of trifluoromethyl and trifluoromethoxy groups. beilstein-journals.org While specific BCF or bioaccumulation factor (BAF) data for this compound are scarce, its structure suggests a potential for bioaccumulation. Chemicals with high lipophilicity that are not easily metabolized can accumulate to high levels in organisms. vliz.be

| BCF Value | Bioaccumulation Potential |

|---|---|

| < 2,000 | Not considered bioaccumulative |

| ≥ 2,000 and < 5,000 | Bioaccumulative |

| ≥ 5,000 | Very bioaccumulative |

Toxicological Profiles of Fluorinated Aromatics and Derivatives (Excluding Dosage/Administration)

The introduction of fluorine into aromatic molecules can profoundly alter their chemical and physical properties, which in turn affects their toxicological profiles. researchgate.net The toxicity of fluoroaromatic compounds can be similar to, less than, or greater than their non-fluorinated analogs, depending on the specific structure. researchgate.net For example, hexafluorobenzene (B1203771) is only slightly toxic, while octafluorotoluene (B1221213) is somewhat more toxic than its non-fluorinated counterpart. researchgate.net

A primary concern with fluorinated compounds is their metabolic fate. While the carbon-fluorine bond is very stable, metabolic processes can sometimes lead to C-F bond cleavage, liberating fluoride (B91410) ions or forming other toxic metabolites, such as fluoroacetate. nih.govnih.govacs.org This metabolic activation can lead to mechanisms of toxicity such as:

Enzyme Inhibition: Fluorinated metabolites can act as potent inhibitors of critical enzymes. Fluoroacetate, for instance, can disrupt the Krebs cycle, a fundamental energy-producing pathway in cells. acs.org

Disruption of Cellular Processes: The incorporation of fluorine can alter a molecule's interactions with biological targets. The high electronegativity of fluorine can change the acidity of nearby functional groups and modify intermolecular interactions, potentially disrupting normal cellular functions. acs.org

Formation of Reactive Intermediates: Metabolism of certain fluorinated compounds can generate reactive intermediates that may bind to cellular macromolecules, leading to toxicity. nih.gov

It is important to note that the metabolic pathways and resulting toxicological profiles are highly specific to the structure of each compound. nih.gov

General Safety Considerations for Handling Fluorinated Compounds

The handling of fluorinated compounds in a research setting necessitates strict adherence to safety protocols due to their potential reactivity, toxicity, and unique chemical properties. numberanalytics.comnumberanalytics.com Organofluorine compounds are a diverse class of chemicals, and their handling requires careful attention to safety to minimize exposure and prevent accidents. numberanalytics.com A comprehensive risk assessment should be conducted before any work with these compounds begins, identifying potential hazards and establishing procedures to mitigate risks. acs.org

Personal Protective Equipment (PPE): The use of appropriate personal protective equipment is fundamental when working with fluorinated compounds. numberanalytics.com This includes:

Gloves: Chemical-resistant gloves, such as neoprene or nitrile, are recommended to prevent skin contact. numberanalytics.com For compounds with high corrosion potential, materials like Teflon or Viton may be more suitable. numberanalytics.com

Eye Protection: Tightly sealed chemical splash goggles are the minimum requirement. wisc.edu For operations with a higher risk of splashes, a face shield should be worn in conjunction with goggles. numberanalytics.comnumberanalytics.com

Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin. numberanalytics.comnumberanalytics.com For work with particularly hazardous fluorinated compounds, an acid-resistant apron may be necessary. wisc.edu

Respiratory Protection: Work with volatile fluorinated compounds should always be conducted in a well-ventilated area, preferably within a chemical fume hood. numberanalytics.comnumberanalytics.com In cases of high concentrations or insufficient ventilation, a respirator with a filter specifically designed for organic vapors or fluorine gas may be required. numberanalytics.comnumberanalytics.com

Engineering Controls: Proper laboratory design and engineering controls are critical for minimizing exposure to fluorinated compounds. numberanalytics.com

Ventilation: Laboratories should have adequate general ventilation. numberanalytics.com

Fume Hoods: The use of a fume hood is essential when handling volatile or reactive fluorinated compounds to contain and exhaust toxic fumes. numberanalytics.comnumberanalytics.com Fume hoods specifically designed for handling highly corrosive materials like hydrofluoric acid, constructed with materials such as polypropylene (B1209903) and polycarbonate, are recommended for such work. wisc.edu

Safe Handling and Storage Practices: Beyond PPE and engineering controls, specific handling and storage procedures must be followed:

Handling: Fluorinated compounds should be handled in a well-ventilated area, away from ignition sources. numberanalytics.com Direct contact should be minimized by using tools like tongs. numberanalytics.com All containers must be clearly and accurately labeled. numberanalytics.comnumberanalytics.com

Storage: These compounds should be stored in cool, dry, and well-ventilated areas, segregated from incompatible materials. numberanalytics.comnumberanalytics.com Storage containers must be approved for the specific compound and kept tightly sealed. numberanalytics.com

Emergency Procedures: In the event of an exposure, immediate and appropriate action is crucial.

Skin Contact: The affected area should be flushed with copious amounts of water for at least 15 minutes, and contaminated clothing should be removed promptly. purdue.edu For exposure to certain fluorine compounds that can generate hydrofluoric acid, application of a 2.5% calcium gluconate gel is a standard first aid measure. purdue.edu

Eye Contact: Eyes should be flushed with a large volume of water for a minimum of 30 minutes, and immediate medical attention is necessary. purdue.edu

Inhalation: The individual should be moved to an area with fresh air. purdue.edu Prompt medical attention is essential in all cases of overexposure. purdue.edu

Table 1: Personal Protective Equipment (PPE) for Handling Fluorinated Compounds

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of 4-(trifluoromethoxy)benzotrifluoride is expected to prioritize the development of more efficient, scalable, and environmentally benign processes. Traditional methods for producing fluorinated aromatics often rely on harsh conditions or hazardous reagents, prompting a shift towards greener alternatives. A key focus will be the move away from multi-step procedures that utilize corrosive reagents like anhydrous hydrogen fluoride (B91410) towards direct C-H functionalization techniques. researchgate.net These methods, which involve the direct replacement of a carbon-hydrogen bond with the desired functional group, offer higher atom economy and reduce waste streams.

One promising avenue is the application of continuous flow chemistry. Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety when dealing with energetic intermediates, and can be scaled up more efficiently than batch processes. semanticscholar.org Another area of development is the use of novel catalytic systems, including photoredox catalysis, which can activate unreactive C-H bonds under mild, visible-light-mediated conditions. nih.gov The development of practical and efficient trifluoromethoxylating reagents from inexpensive bulk chemicals is also a critical goal to make these syntheses more economically viable on a large scale. nih.gov

Table 1: Comparison of Synthetic Approaches for Fluorinated Aromatics

| Feature | Traditional Halogen Exchange | Modern C-H Functionalization |